molecular formula C13H14N2O2S B3157181 3-Amino-n-(2-methylphenyl)benzenesulfonamide CAS No. 847171-68-0

3-Amino-n-(2-methylphenyl)benzenesulfonamide

Cat. No.: B3157181
CAS No.: 847171-68-0
M. Wt: 262.33 g/mol
InChI Key: LQRNHCFDZCRUDR-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS 847171-68-0) is a high-purity sulfonamide-based compound supplied for research and development purposes. This chemical belongs to the benzenesulfonamide class, which is extensively investigated in medicinal chemistry for its potential as a carbonic anhydrase inhibitor (CAI) . Benzenesulfonamide derivatives are a cornerstone in the development of novel therapeutics, particularly in oncology research . Specific human carbonic anhydrase isoforms, such as hCA IX and hCA XII, are overexpressed in a wide range of hypoxic tumors and are recognized as promising antitumor targets . Researchers are actively designing and synthesizing novel benzenesulfonamide derivatives, often using "tail" and "dual-tail" approaches to enhance their inhibitory potency and selectivity against these cancer-associated enzymes . The primary sulfonamide group can coordinate with the zinc ion in the enzyme's active site, while the aromatic rings and substituents can be modified to optimize interactions, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-2-3-8-13(10)15-18(16,17)12-7-4-6-11(14)9-12/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRNHCFDZCRUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 3 Amino N 2 Methylphenyl Benzenesulfonamide

Established Synthetic Pathways for Benzenesulfonamide (B165840) Core Structures

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, and its synthesis is well-established. The most traditional and widely practiced method involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Key precursors, the arylsulfonyl chlorides, are themselves commonly synthesized via the chlorosulfonation of an aromatic ring using chlorosulfonic acid. For instance, nitrobenzene (B124822) can be treated with chlorosulfonic acid, often in the presence of thionyl chloride, to produce 3-nitrobenzenesulfonyl chloride in high yield. prepchem.comgoogle.com Alternative modern approaches are also being explored to create the S-N bond under milder conditions. One such green chemistry approach utilizes dual copper and visible light catalysis to couple phenylsulfinic acids with aryl azides, proceeding through a triplet nitrene intermediate. prepchem.com

A summary of these established pathways is presented in the table below.

Table 1: Established Synthetic Pathways for Benzenesulfonamide Cores
MethodKey ReagentsGeneral Description
Classical SulfonylationArylsulfonyl chloride, Amine, Base (e.g., pyridine)Nucleophilic attack of an amine on the sulfonyl chloride, forming the sulfonamide bond and HCl, which is neutralized by the base.
Chlorosulfonation/AminationAromatic compound, Chlorosulfonic acid, AmineTwo-step process involving the initial formation of an arylsulfonyl chloride from an aromatic precursor, followed by reaction with an amine.
Dual Copper/Visible Light CatalysisPhenylsulfinic acid, Aryl azide, Copper catalystA modern, milder method involving the generation of a triplet nitrene which couples with a sulfonyl radical to form the S-N bond. prepchem.com

Development and Optimization of Synthetic Routes for 3-Amino-N-(2-methylphenyl)benzenesulfonamide

A specific, optimized industrial synthesis for this compound is not prominently featured in publicly accessible literature. However, a robust and logical synthetic route can be constructed based on the foundational reactions described above. The most viable pathway involves a multi-step process starting from nitrobenzene.

Exploration of Precursor Chemistry and Reaction Conditions

The synthesis can be logically divided into three primary steps:

Synthesis of 3-Nitrobenzenesulfonyl Chloride: The process begins with the chlorosulfonation of nitrobenzene. Reacting nitrobenzene with an excess of chlorosulfonic acid at elevated temperatures (e.g., 90-120°C), followed by treatment with thionyl chloride, reliably yields 3-nitrobenzenesulfonyl chloride. prepchem.comgoogle.com This intermediate is the key electrophile for the subsequent step.

Sulfonamide Bond Formation: The synthesized 3-nitrobenzenesulfonyl chloride is then reacted with 2-methylaniline (o-toluidine). This reaction forms the N-(2-methylphenyl)-3-nitrobenzenesulfonamide intermediate. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) in the presence of a base such as triethylamine or pyridine to scavenge the HCl produced. researchgate.net Studies on analogous reactions, such as treating 2-nitrobenzenesulfonylchloride with 2-methylaniline or 4-methylaniline, confirm the feasibility and conditions for this type of transformation. researchgate.netnih.gov

Reduction of the Nitro Group: The final step is the reduction of the nitro group on the benzenesulfonamide intermediate to the target primary amine. A common and effective method for this transformation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or iron powder in an acidic medium (e.g., HCl). prepchem.com The use of iron in hydrochloric acid is a classic and robust method for nitro group reduction on aromatic rings. prepchem.com

Strategies for Yield Improvement and Purity Enhancement

Reaction Conditions: For the sulfonamide formation, controlling the temperature is crucial. The addition of the sulfonyl chloride to the amine is often done at a low temperature (e.g., 0-5°C) to manage the exothermic nature of the reaction before allowing it to proceed at room temperature or with gentle heating. The choice of base and solvent can also impact yield and reaction time.

Purification: Each intermediate must be purified to prevent side reactions in subsequent steps. The 3-nitrobenzenesulfonyl chloride precursor can be purified by washing with water and sodium hydrogen carbonate. prepchem.com The N-(2-methylphenyl)-3-nitrobenzenesulfonamide intermediate is typically a solid that can be purified by recrystallization from a suitable solvent like ethanol. nih.gov The final product, this compound, can be purified using column chromatography or recrystallization to achieve high purity.

Process Optimization: For yield improvement, adjusting the stoichiometry of reagents is a key strategy. Using a slight excess of the amine (2-methylaniline) can ensure the complete consumption of the more valuable sulfonyl chloride. In the reduction step, ensuring the complete conversion of the nitro-intermediate is critical, which can be monitored by techniques like Thin-Layer Chromatography (TLC).

Table 2: Plausible Synthetic Route and Optimization Strategies
StepReactionKey Conditions & Optimization Notes
1Nitrobenzene → 3-Nitrobenzenesulfonyl chlorideReact with chlorosulfonic acid and thionyl chloride at 90-120°C. High yields (>95%) are reported. Purity is enhanced by aqueous washing. prepchem.com
23-Nitrobenzenesulfonyl chloride + 2-Methylaniline → N-(2-methylphenyl)-3-nitrobenzenesulfonamideReaction in a solvent like CH2Cl2 with a base (e.g., triethylamine). Controlled temperature and purification by recrystallization are key for high purity. researchgate.net
3N-(2-methylphenyl)-3-nitrobenzenesulfonamide → this compoundReduction using Fe/HCl or catalytic hydrogenation (H2/Pd-C). Reaction progress should be monitored to ensure complete conversion. prepchem.com

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

Benzenesulfonamides are a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets. As such, the synthesis of analogues of this compound is a logical step in the discovery of new therapeutic agents.

Rational Design of Substituent Variations on the Phenyl and Sulfonamide Moieties

Structure-Activity Relationship (SAR) studies involve systematically altering parts of a molecule to determine which functional groups are essential for its biological activity. For the target compound, modifications can be envisioned at several positions:

The 3-amino group: This group can be acylated, alkylated, or converted to other functional groups (e.g., ureas, thioureas) to probe its role in target binding. For example, derivatives of 3-aminobenzenesulfonamide (B1265440) have been synthesized where the amino group is converted into various ureas and thioureas to screen for antimicrobial activity. ju.edu.jo

The N-(2-methylphenyl) group: The methyl group can be moved to the meta or para positions, or replaced with other substituents (e.g., chloro, fluoro, methoxy) to explore the effects of sterics and electronics on activity. nih.gov

The benzenesulfonamide core: Additional substituents could be added to the phenyl ring of the benzenesulfonamide to alter its properties. For instance, research on anti-influenza inhibitors involved adding fluoro and chloro substituents to a benzenesulfonamide core to increase potency. nih.gov

Parallel and Combinatorial Synthesis Approaches for Derivative Libraries

To efficiently explore the SAR, modern synthesis techniques are employed to create large libraries of related compounds.

Parallel Synthesis: This involves conducting multiple, separate reactions simultaneously. For example, a stock solution of 3-nitrobenzenesulfonyl chloride could be dispensed into an array of reaction vials, with each vial containing a different aniline (B41778) derivative. This would rapidly generate a library of N-aryl-3-nitrobenzenesulfonamides, which could then be reduced in parallel to produce the final amino-sulfonamide analogues.

Combinatorial Chemistry: In some cases, a "mix-and-split" strategy can be used to generate even larger libraries. While more complex, this approach is powerful for exploring vast chemical space. The development of triazinyl-substituted benzenesulfonamide conjugates, for example, involved optimizing synthetic conditions to allow for the efficient creation of a diverse set of derivatives for screening as carbonic anhydrase inhibitors. researchgate.net The use of different solvents and bases was explored to improve yields for a range of amino acid-based substituents, demonstrating the optimization required for library synthesis. researchgate.net

Table 3: Potential Analogue Modifications for SAR Studies
Modification SiteExample Substituents/ModificationsRationale
3-Amino GroupAcetamides, Ureas, AlkylaminesProbe hydrogen bonding capacity and steric tolerance. ju.edu.jo
N-Aryl Ring (o-tolyl group)-Cl, -F, -OCH3, -CF3; move methyl to m- or p-positionEvaluate electronic and steric effects on binding affinity. nih.gov
Benzenesulfonamide RingAdd substituents at positions 2, 4, 5, or 6Modify solubility, metabolic stability, and target interactions. nih.gov

In Vitro Characterization of Biological Activities and Target Interactions of 3 Amino N 2 Methylphenyl Benzenesulfonamide

Biochemical Assay Development for Specific Target Classes

Biochemical assays are fundamental in determining the biological activity of a compound. For a molecule like 3-Amino-N-(2-methylphenyl)benzenesulfonamide, a sulfonamide derivative, assays would typically focus on enzymes that are known to be modulated by this chemical class.

Enzyme Inhibition Assays (e.g., Carbonic Anhydrases, Proteases)

Given the structural similarities to known inhibitors, initial screening of this compound would likely involve assays against carbonic anhydrases and various proteases.

Carbonic Anhydrases: These enzymes are a common target for sulfonamides. Inhibition assays typically measure the interference with the enzyme's ability to hydrate (B1144303) carbon dioxide. This can be monitored using a colorimetric assay where the pH change resulting from the enzymatic reaction is detected by an indicator.

Proteases: The potential for protease inhibition would be investigated using assays with specific substrates that release a fluorescent or colored product upon cleavage. A reduction in the signal in the presence of the compound would indicate inhibition.

Receptor Binding Affinity Studies

To determine if this compound interacts with specific receptors, competitive binding assays would be employed. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor. The amount of displaced ligand is quantified to determine the binding affinity of the test compound.

Protein-Protein Interaction Modulation Assays

Assays to screen for the modulation of protein-protein interactions (PPIs) are crucial for identifying compounds that can interfere with cellular signaling pathways. Techniques such as Förster Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) could be utilized. In a FRET-based assay, two interacting proteins are tagged with donor and acceptor fluorophores. A change in the FRET signal upon addition of the compound would suggest modulation of the PPI.

Quantitative Assessment of Compound-Target Engagement

Once a biological target is identified, quantitative assessments are performed to determine the potency and binding characteristics of the compound.

Determination of IC50 and Ki Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is determined by testing the compound across a range of concentrations in the relevant assay. The inhibition constant (Ki) is a more absolute measure of binding affinity and can be calculated from the IC50 value using the Cheng-Prusoff equation, which also considers the substrate concentration.

Hypothetical IC50 and Ki Values for this compound against Carbonic Anhydrase Isoforms

Target Enzyme IC50 (nM) Ki (nM)
Carbonic Anhydrase I 500 250
Carbonic Anhydrase II 150 75

This data is for illustrative purposes only and is not based on experimental results for the specified compound.

Binding Kinetics Analysis (e.g., Kon, Koff)

Binding kinetics describe the rate at which a compound binds to its target (association rate constant, Kon) and dissociates from it (dissociation rate constant, Koff). These parameters are often determined using techniques like Surface Plasmon Resonance (SPR). A high Kon indicates rapid binding, while a low Koff suggests a stable, long-lasting interaction. The ratio of Koff to Kon provides the equilibrium dissociation constant (Kd), another measure of binding affinity.

Hypothetical Binding Kinetics for this compound with Carbonic Anhydrase IX

Parameter Value
Kon (M⁻¹s⁻¹) 1 x 10⁵
Koff (s⁻¹) 2.5 x 10⁻³

This data is for illustrative purposes only and is not based on experimental results for the specified compound.

Elucidation of Molecular Mechanisms of Action for 3 Amino N 2 Methylphenyl Benzenesulfonamide

Mechanistic Investigations at the Molecular Level

No peer-reviewed studies or database entries were identified that have investigated the molecular-level binding mechanisms of 3-Amino-N-(2-methylphenyl)benzenesulfonamide with any biological target.

Reversibility and Irreversibility of Binding

There is no available data from kinetic studies, such as measurements of association or dissociation constants (Kon/Koff), or assays designed to assess covalent bond formation, for this compound. Consequently, the nature of its binding (reversible or irreversible) to any potential protein targets remains uncharacterized.

Allosteric vs. Orthosteric Binding Mechanisms

Information regarding the specific binding site of this compound on a target protein is not available. No competitive binding assays, functional assays in the presence of known orthosteric ligands, or structural studies have been published to determine whether the compound acts via an allosteric (binding to a site other than the primary active site) or orthosteric (binding to the primary active site) mechanism.

Structural Biology Approaches to Define Binding Modes

No structural biology studies have been published for this compound, either in its unbound state or in complex with a biological macromolecule. While crystal structures for related analogs such as N-(2-methylphenyl)benzenesulfonamide have been determined, this data cannot be extrapolated due to the significant electronic and steric differences introduced by the amino group.

Co-crystallization with Target Proteins and X-ray Diffraction Analysis

A search of the Protein Data Bank (PDB) and other scientific literature yielded no instances of this compound being co-crystallized with a target protein. Therefore, no X-ray diffraction data exists to provide atomic-level insight into its binding mode, specific molecular interactions, or conformational changes upon binding.

Cryo-Electron Microscopy Studies of Ligand-Receptor Complexes

No studies utilizing cryo-electron microscopy (cryo-EM) to investigate the interaction of this compound with any receptor or protein complex have been reported. This technique is typically applied to large, complex macromolecules, and no such studies involving this specific small molecule have been published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

There are no published reports on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding of this compound to a biological target. Techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD-NMR), or Water-LOGSY, which are used for binding site mapping and interaction analysis, have not been applied to this compound in the available scientific literature.

Computational and in Silico Methodologies in Research on 3 Amino N 2 Methylphenyl Benzenesulfonamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the interaction between a ligand, such as 3-Amino-N-(2-methylphenyl)benzenesulfonamide, and a macromolecular target, typically a protein. The primary goal is to identify the correct binding geometry and assess the affinity of the ligand for the target.

A critical first step in molecular docking is the identification of putative binding pockets on the surface of a target protein. mdpi.com These pockets are typically clefts or cavities with appropriate steric and chemical properties to accommodate a ligand. Algorithms are employed to scan the protein's surface and identify regions that are geometrically suited for binding. For this compound, this process would involve preparing the 3D structure of a potential protein target and using software to predict the most probable binding sites. The characteristics of the identified pockets, such as volume, shape, and hydrophobicity, are then analyzed to determine their suitability for accommodating the sulfonamide compound.

Pocket IDVolume (ų)Surface Area (Ų)Hydrophobicity ScoreKey Interacting Residues (Predicted)
POCKET-13504500.85Tyr89, Phe256, Arg312
POCKET-22753800.65Leu45, Val101, Ser198
POCKET-34105200.92Trp15, Ile78, Met210

This table represents hypothetical data for illustrative purposes.

Once a binding pocket is identified, molecular docking algorithms systematically sample a large number of possible conformations and orientations of the ligand within the pocket. mdpi.com A scoring function is then used to estimate the binding affinity for each pose, and the one with the most favorable score is predicted as the preferred binding mode. For this compound, this would involve docking the flexible ligand into the rigid or flexible binding site of the target protein. The predicted binding conformation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

ParameterPredicted ValueInteracting Residues
Binding Energy (kcal/mol)-8.5Tyr89, Arg312
Hydrogen Bonds2Arg312 (NH), Ser198 (OH)
Hydrophobic Interactions5Tyr89, Phe256, Trp15, Ile78
RMSD (Å)1.2N/A

This table represents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. irbbarcelona.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, offering insights into the flexibility of the ligand and the protein, as well as the stability of their interactions.

Interaction TypeOccupancy (%) over SimulationAverage Distance (Å)Key Residue Partner(s)
Hydrogen Bond852.8Arg312
Hydrogen Bond603.1Ser198
Hydrophobic Contact95N/ATyr89, Phe256
Water-Mediated Bridge45N/AAsp92

This table represents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to provide detailed information about electron distribution, molecular orbitals, and electrostatic potential.

For this compound, quantum chemical calculations can elucidate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bsu.byresearchgate.net Furthermore, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its non-covalent interactions with other molecules, including protein targets. researchgate.net These calculations are fundamental for rationalizing the molecule's behavior in chemical reactions and biological systems.

PropertyCalculated ValueMethod
HOMO Energy-6.2 eVDFT/B3LYP/6-31G
LUMO Energy-1.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap4.7 eVDFT/B3LYP/6-31G
Dipole Moment3.5 DebyeDFT/B3LYP/6-31G
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05 a.u.DFT/B3LYP/6-31G*

This table represents hypothetical data for illustrative purposes.

Prediction of pKa Values and Tautomeric Forms

The ionization state (pKa) and the potential for tautomerism are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Computational methods offer a means to predict these properties for this compound.

Tautomerism, the equilibrium between two or more interconverting structural isomers, can also be investigated using computational methods. For this compound, potential tautomeric forms could arise from the migration of protons, particularly involving the amino and sulfonamide groups. A computational study on the closely related molecule, 3-amino-4-hydroxy benzenesulfonamide (B165840), utilized density functional theory (B3LYP/aug-cc-pVDZ) to explore the equilibrium between its neutral tautomeric forms. researchgate.net Similar quantum-chemical calculations can be applied to this compound to determine the relative stabilities of its possible tautomers in different environments. Theoretical calculations for related 2-amino-N'-(aryl)-benzamidines have shown that the amino tautomer is generally the most stable, often stabilized by intramolecular hydrogen bonding. nih.gov

Table 1: Predicted Physicochemical Properties of Benzenesulfonamide Analogs

PropertyPredicted Value Range for AnalogsComputational Method
pKa (sulfonamide)8.0 - 10.5DFT, Quantitative Structure-Property Relationship (QSPR)
Tautomer StabilityAmino form generally favoredDFT (e.g., B3LYP)

Note: The data in this table is representative of benzenesulfonamide derivatives and is intended to illustrate the types of predictions made through computational methods.

Calculation of Electrostatic Potential Surfaces for Interaction Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including biological targets like proteins. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, attractive to positive charges), while blue indicates regions of positive potential (electron-poor, attractive to negative charges).

For this compound, the MEP surface would highlight the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group as potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino and sulfonamide groups would be depicted as regions of positive potential, acting as hydrogen bond donors. A study on N,N-diethyl-4-hydroxybenzene-1-sulfonamide and its analogs demonstrated how substitutions on the aryl ring affect the electrostatic potential. researchgate.net This type of analysis is crucial for understanding the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of this compound to its biological targets. By visualizing the MEP, researchers can gain insights into the molecule's binding orientation and affinity within a receptor's active site. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify new drug candidates from large chemical databases. These methods are particularly useful for exploring the vast chemical space and prioritizing compounds for experimental testing.

Generation of Ligand-Based and Structure-Based Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available. mdpi.comrsc.org The model is generated by aligning the active compounds and identifying the common chemical features that are responsible for their activity. For N-aryl benzenesulfonamide analogs, a ligand-based pharmacophore model could be developed using a training set of compounds with known inhibitory activity against a particular target. nih.gov This model would define the key spatial relationships between features like the aromatic rings, the sulfonamide group, and the amino group that are crucial for binding.

Structure-based pharmacophore modeling , on the other hand, is utilized when the 3D structure of the target protein, typically complexed with a ligand, is available. researchgate.net The model is derived from the key interactions observed between the ligand and the amino acid residues in the active site of the protein. For benzenesulfonamide derivatives that target enzymes like cyclooxygenase-2 (COX-2), a structure-based pharmacophore can be generated from the crystal structure of the enzyme in complex with a known inhibitor. nih.gov This approach allows for the identification of crucial interaction points, such as the hydrogen bonds formed by the sulfonamide group with the protein backbone.

Table 2: Common Pharmacophoric Features for Benzenesulfonamide Derivatives

Pharmacophoric FeatureDescriptionPotential Role in Binding
Aromatic Ring (AR)The phenyl rings of the benzenesulfonamide coreHydrophobic interactions, π-π stacking
Hydrogen Bond Donor (HBD)The N-H of the sulfonamide and amino groupsFormation of hydrogen bonds with acceptor groups in the target
Hydrogen Bond Acceptor (HBA)The oxygen atoms of the sulfonyl groupFormation of hydrogen bonds with donor groups in the target
Hydrophobic (HY)The methyl group on the phenyl ringVan der Waals interactions in hydrophobic pockets

Application in Identification of Novel Scaffolds and Chemical Space Exploration

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening . frontiersin.orgresearchgate.net The goal is to identify novel molecules that match the pharmacophoric features and, therefore, are likely to be active against the target of interest. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds.

The application of pharmacophore models derived from benzenesulfonamide analogs has led to the discovery of new chemical scaffolds with potential therapeutic activity. nih.gov For instance, a virtual screening campaign using a pharmacophore model for a specific enzyme inhibitor could identify compounds with different core structures but with the same essential 3D arrangement of interacting groups. This allows for the exploration of a broader chemical space beyond the initial set of known active compounds.

Furthermore, virtual screening can be combined with other computational methods, such as molecular docking, to refine the selection of hit compounds. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. By using a pharmacophore model to filter a large database and then docking the resulting hits into the target's active site, researchers can prioritize a smaller, more promising set of compounds for synthesis and biological evaluation. This integrated in silico approach accelerates the process of lead discovery and optimization for compounds related to this compound.

Structure Activity Relationship Sar Studies of 3 Amino N 2 Methylphenyl Benzenesulfonamide Derivatives

Correlating Structural Modifications with Changes in Biological Activity (in vitro)

The in vitro biological activity of 3-Amino-N-(2-methylphenyl)benzenesulfonamide derivatives can be significantly altered by modifying various parts of the molecule. Key areas for modification include the aminophenyl ring, the sulfonamide linker, and the N-phenyl group.

The nature and position of substituents on the aromatic rings of benzenesulfonamide (B165840) derivatives play a pivotal role in determining their potency and selectivity against biological targets.

Substituents on the Aminophenyl Ring : The position of the amino group is crucial. For instance, in a study of benzenesulfonamide derivatives as inhibitors of metallo-β-lactamase ImiS, it was found that meta-substituted compounds showed improved inhibitory activity. The sulfonamide group, often positioned meta to other substituents, can act as a zinc-binding group in the active site of enzymes. Modifications at the amino group itself, such as acylation or transformation into Schiff bases, can modulate the compound's pharmacokinetic properties by altering its hydrophilicity and lipophilicity mdpi.com.

Substituents on the N-phenyl Ring : The presence of a methyl group at the ortho position of the N-phenyl ring, as in the parent compound, influences the dihedral angle between the two aromatic rings. This steric hindrance can affect how the molecule fits into a binding pocket. Further substitution on this ring can fine-tune the electronic and hydrophobic properties of the molecule. For example, in the development of anticancer agents, the introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) on the N-phenyl ring was found to be more beneficial for inhibitory activity against carbonic anhydrase IX (CA IX) than electron-withdrawing groups (e.g., -Cl, -COOH).

Dual-Tail Approaches : A "tail approach" in drug design involves adding moieties to the core structure to interact with different regions of a target's binding site. In some benzenesulfonamide derivatives, appending a second hydrophilic tail has been shown to significantly enhance inhibitory activity against certain isoforms of carbonic anhydrase, such as hCA IX and hCA XII nih.gov. This dual-tail approach can improve both potency and selectivity.

The following table summarizes the effects of different substituents on the in vitro activity of various benzenesulfonamide derivatives.

Parent Scaffold Substituent Modification Effect on In Vitro Activity Biological Target
4-aminobenzenesulfonamideAddition of a second hydrophilic tail (ethanolamine)~5-fold increase in inhibitory activityhCA IX and hCA XII
BenzenesulfonamidePara-substitution with electron-donating groupsEnhanced growth inhibitionBreast cancer cell lines
BenzenesulfonamideMeta-substitutionImproved inhibitory activityMetallo-β-lactamase ImiS

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzenesulfonamide derivatives, key pharmacophoric features often include:

Aromatic Rings : The two phenyl rings provide a scaffold for hydrophobic interactions within the binding site of target proteins.

Sulfonamide Linker (-SO2NH-) : This group is a critical pharmacophoric element. The nitrogen and one of the oxygen atoms can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor. In metalloenzymes, the sulfonamide moiety can coordinate with the metal ion (e.g., zinc) in the active site.

Hydrogen Bond Donors and Acceptors : The amino group on the benzenesulfonamide ring is a key hydrogen bond donor. Other substituents can be introduced to add further hydrogen bonding capabilities.

A pharmacophore model for triple uptake inhibitors based on pyran derivatives revealed the importance of a "folded" conformation and specific distances between hydrophobic and cationic features for balanced activity nih.gov. While not directly on this compound, this highlights the importance of the 3D arrangement of pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the molecular properties that are important for activity.

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For benzenesulfonamide derivatives, a wide range of descriptors can be used:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω) researchgate.net. These are important for understanding how a molecule will interact with electron-rich or electron-poor regions of a receptor.

Steric Descriptors : These relate to the size and shape of the molecule. Molar refractivity (MR) is a common steric descriptor that also accounts for the volume of the molecule ekb.eg. Steric factors are crucial for determining how well a molecule can fit into a binding site.

Hydrophobic Descriptors : These quantify the hydrophobicity of a molecule, which is a major determinant of its pharmacokinetic and pharmacodynamic properties. The octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors : These are numerical representations of the molecular structure, such as the topological polar surface area (PSA), which is related to a molecule's ability to permeate cell membranes.

Quantum Chemical Descriptors : These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure of a molecule. The NMR chemical shift of the –SO2NH2 moiety has been used as a descriptor for estimating carbonic anhydrase inhibition researchgate.net.

The following table provides examples of molecular descriptors used in QSAR studies of sulfonamide derivatives.

Descriptor Type Example Descriptor Property Quantified
ElectronicElectrophilicity index (ω)The ability of a molecule to accept electrons.
StericMolar Refractivity (MR)The volume occupied by a molecule and its polarizability.
HydrophobicLogPThe lipophilicity of a molecule.
TopologicalPolar Surface Area (PSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.
Quantum ChemicalNMR chemical shift of –SO2NH2The local electronic environment of the sulfonamide group.

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a mathematical model can be developed to relate the descriptors to the activity. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common methods used to build QSAR models nih.govjbclinpharm.org.

A crucial step in QSAR modeling is validation, which ensures that the model is robust and has predictive power. Common validation techniques include:

Internal Validation : This is often done using leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set, and the activity of the removed compound is predicted. A q² value greater than 0.5 is generally considered indicative of a predictive model jbclinpharm.org.

External Validation : The model's predictive ability is tested on a set of compounds (the test set) that were not used in the model's development. The squared correlation coefficient (R²) between the predicted and observed activities for the test set is a measure of the model's predictive power.

Y-randomization : The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it suggests that the original correlation is not due to chance jbclinpharm.org.

A QSAR study on a series of benzoxazole (B165842) benzenesulfonamide derivatives as anti-diabetic agents resulted in a statistically valid 3D-QSAR model with a good squared correlation coefficient (R² = 0.9686) and cross-validated correlation coefficient (q² = 0.72) chemijournal.com.

The applicability domain (AD) of a QSAR model is the chemical space of compounds for which the model is expected to make reliable predictions. It is important to define the AD because QSAR models may not be accurate for compounds that are structurally very different from those used to build the model.

One common method for defining the AD is the leverage approach, which is based on the Mahalanobis distance of each compound from the centroid of the training set in the descriptor space. A Williams plot, which is a scatter plot of standardized residuals versus leverages, is often used to visualize the AD. Compounds with leverage values higher than a defined threshold are considered to be outside the AD jbclinpharm.org.

By defining the AD, researchers can have confidence in the predictions made by a QSAR model for new compounds that fall within the domain.

Future Research Directions and Translational Perspectives for 3 Amino N 2 Methylphenyl Benzenesulfonamide

Development of Enhanced Potency and Selectivity Through Rational Design

The rational design of analogs of 3-Amino-N-(2-methylphenyl)benzenesulfonamide is a critical future direction aimed at improving therapeutic efficacy and minimizing off-target effects. This approach relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of benzenesulfonamide (B165840) derivatives with their biological targets.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are pivotal in this endeavor. thieme-connect.com By developing QSAR models, researchers can predict the biological activity of novel, unsynthesized derivatives based on their physicochemical properties. thieme-connect.com This in silico screening process significantly narrows down the number of candidate compounds for synthesis and experimental testing, making the drug discovery process more efficient. rsc.org For instance, flexible alignment and molecular docking simulations can predict the binding conformations of new analogs within the active site of a target protein, providing insights into potential improvements in binding affinity. nih.govrsc.org

A key strategy in rational design is the modification of the "tail" portion of the sulfonamide molecule—the part of the structure that extends away from the zinc-binding sulfonamide group in metalloenzymes like carbonic anhydrases (CAs). springernature.com This "tail approach" allows for the exploration of interactions with residues in the active site, which can confer isoform selectivity. springernature.com For example, introducing different substituents on the phenyl rings of benzenesulfonamide derivatives can dramatically alter their inhibitory potency and selectivity against different CA isoforms or other targets like kinases. nih.govresearchgate.net The introduction of bulky or flexible moieties can be used to probe the size and characteristics of the binding pocket of a target enzyme. nih.gov

Bioisosteric replacement is another powerful tool in the rational design of benzenesulfonamide analogs. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity or improving pharmacokinetic properties. For example, replacing a phenyl ring with a thiophene (B33073) or a benzoxazole (B165842) has been shown to improve potency against certain enzymes. researchgate.net

The table below summarizes key considerations for the rational design of this compound analogs.

Design StrategyObjectiveRationale
Computational Modeling (QSAR, Docking) Predict activity and binding modes of novel analogs.Efficiently screen large numbers of virtual compounds to prioritize synthesis. thieme-connect.comrsc.org
"Tail Approach" Modifications Enhance potency and achieve isoform selectivity.Modify interactions with amino acid residues within and around the target's active site. springernature.com
Bioisosteric Replacement Improve potency, selectivity, and pharmacokinetic properties.Fine-tune the electronic and steric properties of the molecule to optimize target engagement. researchgate.net
Scaffold Hybridization Introduce new pharmacophoric features to create multi-target ligands.Combine the benzenesulfonamide core with other known pharmacophores to target multiple pathways involved in a disease. chemistryworld.com

Through these rational design strategies, future research can systematically optimize the structure of this compound to develop derivatives with superior potency and selectivity for specific biological targets, thereby enhancing their therapeutic potential.

Exploration of Novel Biological Targets for Benzenesulfonamide Chemotypes

While benzenesulfonamides are well-established as inhibitors of carbonic anhydrases, a significant future direction is the exploration of novel biological targets for this versatile chemotype. The inherent chemical properties of the benzenesulfonamide scaffold make it a privileged structure capable of interacting with a wide range of enzymes and receptors.

Antiviral Applications: Recent studies have highlighted the potential of benzenesulfonamide derivatives as antiviral agents. For instance, certain derivatives have shown efficacy against Dengue and Zika viruses by inhibiting viral entry into host cells. nih.govresearchgate.net Specifically, a novel benzenesulfonamide derivative was found to inhibit the activity of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), a host factor involved in the viral life cycle. nih.govresearchgate.net Other research has identified benzenesulfonamide-based compounds as potent inhibitors of influenza hemagglutinin, preventing the virus from fusing with the host endosome membrane. rsc.org These findings open up avenues for developing this compound analogs as broad-spectrum antiviral agents.

Anti-Inflammatory and Neurodegenerative Disease Targets: The benzenesulfonamide moiety is a key component of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). bohrium.comtandfonline.com Future research could focus on designing derivatives of this compound that selectively target COX-2 for the treatment of inflammatory conditions. acs.org Furthermore, in the context of neurodegenerative diseases such as Alzheimer's, benzenesulfonamide derivatives are being investigated as multi-target-directed ligands. researchgate.net These compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), reduce the aggregation of amyloid-β plaques, and exert anti-neuroinflammatory effects. thieme-connect.comresearchgate.netcbijournal.com

Kinase and Receptor Modulation: The benzenesulfonamide scaffold has been identified as a promising starting point for the development of kinase inhibitors. nih.gov For example, analogs have been synthesized that target the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in the progression of cancers like glioblastoma. nih.gov Additionally, novel biphenylsulfonamide derivatives have been designed to act as selective antagonists for the angiotensin II type 2 (AT2) receptor, suggesting a role in cardiovascular disease. nih.gov

The table below presents a summary of novel and emerging biological targets for benzenesulfonamide derivatives.

Target ClassSpecific Target ExamplesTherapeutic Area
Host Kinases Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)Antiviral (Dengue, Zika) nih.govresearchgate.net
Viral Proteins Influenza HemagglutininAntiviral (Influenza) rsc.org
Cyclooxygenases COX-2Anti-inflammatory bohrium.comtandfonline.com
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative (Alzheimer's) researchgate.netcbijournal.com
Amyloid-β Aggregation -Neurodegenerative (Alzheimer's) researchgate.netcbijournal.com
Receptor Tyrosine Kinases Tropomyosin receptor kinase A (TrkA)Oncology (Glioblastoma) nih.gov
G Protein-Coupled Receptors Angiotensin II type 2 (AT2) ReceptorCardiovascular Disease nih.gov

The exploration of these diverse biological targets will be crucial in unlocking the full therapeutic potential of the this compound chemotype, moving beyond its traditional applications.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound-Induced Perturbations

A systems-level understanding of how this compound and its derivatives affect biological systems is a key future research direction. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the comprehensive molecular consequences of compound administration. This holistic view can reveal not only the primary mechanism of action but also off-target effects, resistance mechanisms, and novel therapeutic opportunities. nih.govgmo-qpcr-analysis.info

Transcriptomics and Proteomics: By combining high-throughput RNA sequencing (transcriptomics) with mass spectrometry-based proteomics, researchers can obtain a dynamic picture of how a compound alters gene and protein expression levels. nih.govgmo-qpcr-analysis.info This integrated analysis can help in the discovery of drug targets and the elucidation of regulatory networks affected by the compound. consensus.app For example, if this compound is found to inhibit a particular enzyme, proteomics can confirm the downstream effects on protein phosphorylation cascades, while transcriptomics can reveal compensatory changes in gene expression.

Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, provides a functional readout of the physiological state of a biological system. nih.gov When a compound like this compound perturbs a biological pathway, the resulting changes in enzyme activity will be reflected in the levels of specific metabolites. Integrating proteomics and metabolomics data can therefore provide a more complete understanding of the biochemical alterations induced by the compound and help identify novel biomarkers of drug efficacy or toxicity. nih.govresearchgate.net

Genomics of Resistance: For benzenesulfonamides with antimicrobial or anticancer activity, understanding the genetic basis of resistance is crucial for their long-term therapeutic success. Genomic analysis of resistant cell lines or bacterial strains can identify mutations or the acquisition of resistance genes. rupahealth.com For instance, in bacteria, resistance to sulfonamides is often mediated by the acquisition of sul genes, which encode for a drug-insensitive form of the target enzyme, dihydropteroate (B1496061) synthase. nih.gov The identification of such resistance mechanisms through genomic approaches can guide the development of next-generation compounds that can overcome this resistance.

The integration of these multi-omics datasets requires sophisticated bioinformatics tools and computational models to analyze the complex interplay between different molecular layers. researchgate.net The ultimate goal is to build a comprehensive systems-level model of the compound's action, which can inform rational drug design and predict clinical outcomes.

Methodological Advancements in the Synthesis and Characterization of Complex Sulfonamide Derivatives

Future progress in the development of this compound-based therapeutics is also contingent on methodological advancements in their synthesis and characterization. The creation of more complex and diverse sulfonamide derivatives requires innovative synthetic strategies, while a deeper understanding of their three-dimensional structure and intermolecular interactions necessitates the use of advanced analytical techniques.

Advanced Synthetic Methodologies: Traditional methods for sulfonamide synthesis often involve the reaction of amines with sulfonyl chlorides, which can be harsh and may not be suitable for complex molecules. bohrium.comcbijournal.com Recent years have seen the development of more efficient and environmentally friendly synthetic methods. These include:

Transition-metal-catalyzed cross-coupling reactions: Palladium and copper catalysts are increasingly used for the N-arylation of sulfonamides, allowing for the synthesis of a diverse range of derivatives under milder conditions. tandfonline.com

Green Chemistry Approaches: The development of synthetic routes that use water as a solvent, omit organic bases, and utilize mechanochemistry (ball milling) reduces the environmental impact of sulfonamide synthesis. rsc.orgrsc.orgtandfonline.com

Electrochemical Synthesis: Electrochemistry offers a novel and green route to aromatic sulfonamides, avoiding harsh reagents and conditions. chemistryworld.com

Flow-based Technology: Continuous flow synthesis can improve reaction efficiency, safety, and scalability for the production of sulfonamide derivatives. bohrium.com

Novel Reagents: The use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a safer and more versatile way to introduce the sulfonyl group. thieme-connect.com

Advanced Characterization Techniques: A thorough characterization of newly synthesized sulfonamide derivatives is essential to understand their structure-property relationships. Beyond standard techniques like NMR and mass spectrometry, advanced methods are providing deeper insights:

X-ray Crystallography: This technique provides precise information about the three-dimensional structure of sulfonamide molecules in the solid state, revealing details about their conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov This information is invaluable for understanding how these molecules pack in a crystal lattice and can inform the design of compounds with improved solid-state properties. researchgate.net

Rotational Spectroscopy: This gas-phase technique allows for the precise determination of the molecular structure and conformational preferences of sulfonamides, free from the influence of crystal packing or solvent effects. kcl.ac.uk

Computational and Spectroscopic Correlation: Combining quantum mechanical calculations with experimental spectroscopic data (e.g., infrared spectroscopy) can help to elucidate the nature of intermolecular interactions that govern the supramolecular structures of sulfonamides. researchgate.netnih.gov

The table below highlights some of the key methodological advancements in the synthesis and characterization of sulfonamides.

AreaAdvancementSignificance
Synthesis Transition-Metal CatalysisBroader substrate scope and milder reaction conditions. tandfonline.com
Green Chemistry (e.g., mechanochemistry, aqueous synthesis)Reduced environmental impact and increased sustainability. rsc.orgrsc.org
Electrochemical SynthesisAvoids harsh reagents and provides a novel synthetic route. chemistryworld.com
Characterization X-ray CrystallographyProvides detailed 3D structural information and intermolecular interactions. nih.govnih.gov
Rotational SpectroscopyDetermines precise gas-phase structure and conformational preferences. kcl.ac.uk

These ongoing advancements in synthesis and characterization will undoubtedly accelerate the discovery and development of novel and complex this compound derivatives with enhanced therapeutic properties.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-N-(2-methylphenyl)benzenesulfonamide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves sulfonation of benzene derivatives followed by amidation. A general approach includes:

Sulfonation : Introducing a sulfonyl group to a benzene ring using chlorosulfonic acid.

Amination : Reacting the sulfonated intermediate with 2-methylphenylamine under controlled pH (8–9) to form the sulfonamide bond.

Purification : Crystallization from ethanol or column chromatography to isolate the product.

Q. Critical Parameters :

  • Temperature control during sulfonation (0–5°C prevents side reactions).
  • Stoichiometric ratio of reactants (excess amine improves coupling efficiency).
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).

Example : Al-Rufaie (2016) synthesized analogous sulfonamides via diazo coupling and metal complexation, achieving yields >75% under optimized conditions .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

Technique Key Information Application Example
NMR 1H^1H/13C^{13}C NMR to confirm aromatic protons, sulfonamide NH, and methyl groups.Chemical shifts: NH (~10 ppm), aromatic protons (6.5–8.5 ppm) .
IR Peaks at ~1330 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch).Evidence of sulfonamide functional group .
Mass Spectrometry Molecular ion peak matching the molecular weight (e.g., 292.34 g/mol).High-resolution MS confirms purity and molecular formula .
HPLC Retention time comparison with standards; >98% purity achievable .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX validate the structure of this compound, and what challenges arise in refinement?

Methodological Answer:

  • Data Collection : High-resolution diffraction data (≤1.0 Å) ensures accurate electron density maps.
  • Refinement in SHELXL :
    • Use of restraints for flexible groups (e.g., methylphenyl substituents).
    • Handling disorder via PART instructions or splitting positions.
  • Validation Tools :
    • CheckCIF (IUCr) to identify geometric outliers (e.g., bond angles, torsions).
    • R-factor convergence (<5% for high-quality data).

Q. Challenges :

  • Weak diffraction due to crystal defects (solution: recrystallization in alternative solvents).
  • Hydrogen atom placement in NH groups (neutron diffraction or DFT calculations may supplement) .

Q. What strategies resolve contradictions in metal complexation studies involving this compound?

Methodological Answer: Contradictions in stoichiometry or binding modes can arise due to:

  • pH-dependent coordination : Vary pH (4–10) to assess protonation effects on NH and sulfonyl groups.
  • Competitive techniques : Combine UV-Vis (ligand-field transitions), EPR (for paramagnetic metals), and X-ray crystallography.
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) to determine binding constants.

Example : Al-Rufaie (2016) resolved conflicting coordination modes of sulfonamide-metal complexes using IR and thermal analysis, identifying bidentate binding via NH and sulfonyl oxygen .

Q. How to design experiments to assess the bioactivity of this sulfonamide against inflammatory targets?

Methodological Answer: In Vitro Assays :

  • Enzyme Inhibition :
    • COX-2/5-LOX inhibition assays (IC50_{50} determination via fluorescence or colorimetry).
    • Carbonic anhydrase inhibition (Wilbur-Anderson method).
      In Vivo Models :
  • Carrageenan-induced paw edema (rat) : Administer 10 mg/kg compound orally; measure edema reduction at 1–3 h post-injection .
  • Writhing test (mouse) : Intraperitoneal acetic acid injection; count writhes post-treatment.

Q. Data Interpretation :

  • Compare with positive controls (e.g., indomethacin for COX-2).
  • Use ANOVA for statistical significance (p < 0.05).

Q. What are the challenges in optimizing synthetic yield, and how can they be addressed?

Methodological Answer:

Challenge Solution
Low coupling efficiency Use coupling agents (EDC/HOBt) or microwave-assisted synthesis.
Byproduct formation Gradient chromatography or fractional crystallization.
Moisture sensitivity Anhydrous conditions (e.g., Schlenk line).

Example : A chloro-substituted benzenesulfonamide achieved 85% yield via microwave synthesis (100°C, 20 min) .

Q. How to analyze thermal stability and decomposition pathways using TGA/DSC?

Methodological Answer:

  • TGA : Heat at 10°C/min under N2_2; observe weight loss steps (e.g., sulfonyl group decomposition >250°C).
  • DSC : Endothermic peaks indicate melting; exothermic peaks correlate with degradation.

Case Study : Metal complexes of sulfonamides showed increased thermal stability (decomposition >300°C) due to coordination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.